molecular formula C27H22NP B12064538 2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole

2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole

Cat. No.: B12064538
M. Wt: 391.4 g/mol
InChI Key: LFWMGRLZWPJWEJ-UHFFFAOYSA-N
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Description

2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole is a monodentate phosphine ligand featuring an indole core substituted with a methyl group at the 1-position and a diphenylphosphino moiety at the 2-position of an adjacent phenyl ring. Its structure combines the π-accepting indole scaffold with the electron-donating diphenylphosphine group, making it suitable for transition-metal catalysis, particularly in cross-coupling reactions . The ligand’s steric and electronic properties are critical for stabilizing metal intermediates and enhancing catalytic activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H22NP

Molecular Weight

391.4 g/mol

IUPAC Name

[2-(1-methylindol-2-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C27H22NP/c1-28-25-18-10-8-12-21(25)20-26(28)24-17-9-11-19-27(24)29(22-13-4-2-5-14-22)23-15-6-3-7-16-23/h2-20H,1H3

InChI Key

LFWMGRLZWPJWEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Mechanism and Initial Indole Formation

The Fischer indole synthesis remains the cornerstone for constructing the indole scaffold. As detailed in, this method involves condensing phenylhydrazine with a carbonyl compound—in this case, 2-bromoacetophenone—under acidic conditions to form a phenylhydrazone intermediate. Cyclization occurs via a-sigmatropic rearrangement, yielding 2-(2-bromophenyl)-1H-indole (Figure 1).

Reaction Conditions:

  • Acid Catalysts: Polyphosphoric acid (PPA) or H₃PO₄ at 120°C.

  • Time: 2–3 hours for complete cyclization.

  • Yield: 42–68% after purification.

A critical modification involves methylating the indole nitrogen using sodium hydride and dimethyl sulfate in tetrahydrofuran (THF), producing 2-(2-bromophenyl)-1-methyl-1H-indole with 96% yield. This step ensures regioselectivity and prevents unwanted side reactions during subsequent lithiation.

Comparative Analysis of Phosphine Reagents

The choice of phosphorus reagent significantly impacts the ligand’s steric and electronic profile. While the reported synthesis uses chlorodiphenylphosphine, alternative reagents have been explored in analogous systems (Table 1).

Table 1. Phosphine Reagents and Ligand Properties

ReagentLigand ProductSteric Bulk (Tolman Cone Angle)Electronic Effect (σ-donor Strength)
Chlorodiphenylphosphine2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole145°Moderate
ChlorodicyclohexylphosphineCM-phos170°Strong
ChlorotriphenylphosphineNot reported160°Weak

Substituting diphenylphosphine with bulkier analogs (e.g., dicyclohexylphosphine) increases steric hindrance, which enhances selectivity in palladium-catalyzed cross-couplings but reduces reaction rates.

Optimization Strategies

Solvent and Temperature Effects

  • THF vs. Et₂O: THF provides better solubility for intermediates, reducing side products.

  • Lithiation Temperature: Reactions below –70°C prevent aryl lithium dimerization.

Scaling Challenges

  • Exothermic Risks: Slow addition of n-BuLi mitigates temperature spikes during scale-up.

  • Moisture Sensitivity: Rigorous anhydrous conditions are essential; even trace water reduces yields by 30–50%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.62–7.22 (m, 16H, aromatic), 3.92 (s, 3H, NCH₃).

  • ³¹P NMR (CDCl₃): δ –4.5 ppm, confirming P–C bond formation.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous CM-phos confirms the trans configuration of phosphorus substituents, a structural feature critical for coordinating transition metals.

Applications and Derivative Synthesis

Catalytic Performance

The title compound serves as a ligand in:

  • Suzuki-Miyaura couplings of aryl mesylates (TON > 10,000).

  • Buchwald-Hartwig aminations with Pd(OAc)₂ (yields >90%).

Structural Derivatives

  • Electron-Deficient Variants: Introducing CF₃ groups at the para position of phenyl rings enhances oxidative stability.

  • Chiral Analogues: Asymmetric synthesis using menthol-derived phosphines enables enantioselective catalysis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the indole ring.

    Substitution: The phenyl groups attached to the phosphorus atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be employed for substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Modified indole derivatives.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Ligand in Transition Metal Catalysis

The primary application of 2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole is as a ligand in various catalytic processes. It has been shown to enhance the efficiency of metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for the formation of carbon-carbon bonds, which are foundational in organic synthesis.

Reaction Type Catalyst Yield (%) Notes
Suzuki-MiyauraPd(0) complex with ligandUp to 95Effective for aryl halides and boronic acids
Heck ReactionPd(0) complex with ligandUp to 90Suitable for vinyl halides and aryl compounds

The effectiveness of this compound arises from its steric and electronic properties, which facilitate the activation of substrates and stabilization of reaction intermediates during catalytic cycles.

1.2 Synthesis of Complex Organic Molecules

This compound is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with transition metals allows for selective transformations that are essential in drug development.

Biological Applications

While primarily known for its catalytic applications, there is emerging interest in exploring the biological activities associated with indole derivatives. Indoles are known to exhibit various biological properties, including anti-cancer and anti-inflammatory effects. The incorporation of the diphenylphosphino moiety may enhance these properties through improved bioavailability or target specificity.

Case Studies

  • Antitumor Activity : Research has indicated that indole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The role of this compound as a potential antitumor agent is an area of ongoing investigation.
  • Antimicrobial Properties : Some studies have suggested that similar indole-based compounds exhibit antimicrobial activity against various pathogens, which could be explored further with this specific ligand .

Material Science Applications

The unique electronic properties of this compound also make it suitable for applications in material science, particularly in the development of organic electronic devices. Its ability to act as a π-extended electron-rich system can be leveraged in designing materials for photovoltaic applications.

Mechanism of Action

The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center .

Comparison with Similar Compounds

CM-phos (2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole)

  • Structural Differences : Replaces diphenylphosphine with dicyclohexylphosphine.
  • Steric Effects : Dicyclohexyl groups introduce greater steric bulk compared to diphenyl groups, which may hinder substrate access in catalytic cycles but improve selectivity .
  • Applications : Widely used in palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling, demonstrating high efficiency for aryl mesylates .

PPh₂-Andole-Phos (2-(2-Methoxyphenyl)-1-methyl-3-(diphenylphosphino)-1H-indole)

  • Structural Differences : Adds a methoxy group at the 2-position of the phenyl ring adjacent to the indole core.
  • Synthetic Considerations : Requires a multi-step synthesis involving n-BuLi and chlorodiphenylphosphine under inert conditions, achieving 80% yield .
  • Applications : Less documented in catalysis compared to CM-phos but structurally tailored for tuning electronic properties in metal complexes.

3-DPPI and 2-DPPI (Benzimidazole-Based Analogues)

  • Core Structure : Replaces indole with benzimidazole, altering π-conjugation and electronic properties.
  • Phosphine Position: 3-DPPI places the diphenylphosphino group at the 3-position of the phenyl ring, while 2-DPPI positions it at the 2-position.
  • Applications : Primarily used in electroluminescent materials due to their extended π-systems and tunable emission properties, diverging from catalytic applications of indole-based ligands .

Comparative Data Table

Compound Name Core Structure Phosphine Substituent Additional Groups Key Applications References
2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole Indole Diphenyl None Transition-metal catalysis
CM-phos Indole Dicyclohexyl None Cross-coupling reactions
PPh₂-Andole-Phos Indole Diphenyl 2-Methoxyphenyl Electronic tuning
3-DPPI / 2-DPPI Benzimidazole Diphenyl None Electroluminescent materials

Key Research Findings

Catalytic Efficiency: CM-phos outperforms simpler phosphine ligands in palladium-catalyzed reactions with aryl mesylates, attributed to its balanced steric bulk and electron-donating capacity . The absence of methoxy or cyclohexyl groups in this compound may limit its versatility compared to CM-phos or PPh₂-Andole-Phos but offers a baseline for structure-activity studies.

Electronic Modulation :

  • Methoxy substitution in PPh₂-Andole-Phos enhances electron donation, a strategy absent in the parent compound, highlighting the role of auxiliary substituents in ligand design .

Material Science Applications :

  • Benzimidazole-based analogues (3-DPPI/2-DPPI) demonstrate the impact of core structure on functionality, shifting from catalysis to optoelectronics .

Biological Activity

The compound 2-(2-(Diphenylphosphino)phenyl)-1-methyl-1H-indole is a phosphine-containing indole derivative that has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the coordination of the diphenylphosphine moiety to an indole structure. This process can be facilitated by various palladium-catalyzed reactions where the indole acts as a ligand, enhancing the stability and reactivity of metal complexes formed during catalysis.

Antioxidant Properties

Research indicates that indole derivatives exhibit significant antioxidant activity. For instance, compounds structurally related to this compound have demonstrated potent radical scavenging abilities in assays like DPPH and superoxide radical scavenging tests. These activities are comparable to established antioxidants such as melatonin, indicating a promising therapeutic potential in oxidative stress-related conditions .

The mechanism of action for this compound primarily revolves around its ability to coordinate with metal centers, forming stable complexes that facilitate catalytic processes. The phosphine group acts as a strong electron donor, enhancing the reactivity of these metal complexes and potentially leading to various biological interactions .

Case Studies

Several studies have explored the biological implications of indole derivatives:

  • Antioxidant Activity Study : A series of substituted indoles were tested for their ability to scavenge free radicals. Compounds similar to this compound showed up to 81% inhibition in superoxide radical assays at concentrations around 1 mM .
  • Antimycobacterial Activity : In vitro evaluations demonstrated that certain indole derivatives inhibited Mtb growth effectively, with some compounds exhibiting no cytotoxic effects on human cell lines at concentrations below 30 µM. This suggests a favorable therapeutic index for further development .
  • Catalytic Applications : The compound's role in catalysis has been highlighted in studies focusing on palladium-catalyzed reactions where it serves as a ligand, enhancing reaction efficiency and selectivity.

Data Table: Biological Activities of Indole Derivatives

Compound Activity Type IC50/Effective Concentration Reference
This compoundAntioxidantComparable to melatonin
Related IndolesAntimycobacterial<30 µM
Various IndolesRadical ScavengingUp to 81% inhibition at 1 mM

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-(diphenylphosphino)phenyl)-1-methyl-1H-indole, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, analogous ligands like CM-Phos (2-[2-(dicyclohexylphosphino)phenyl]-1-methyl-1H-indole) are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, using palladium acetate (Pd(OAc)₂) and phosphorus ligands like XPhos . Key steps include:
  • Phosphine Introduction : Reacting a pre-functionalized indole precursor with diphenylphosphine under inert conditions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve >98% purity .
  • Critical Parameters :
  • Temperature control (60–100°C) to prevent decomposition.
  • Use of anhydrous solvents (e.g., THF or toluene) to avoid hydrolysis of the phosphine group .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H and ¹³C NMR confirm the indole backbone and methyl group (δ ~3.8 ppm for N–CH₃) .
  • ³¹P NMR identifies the phosphorus environment (δ ~−10 to −20 ppm for arylphosphines) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., P–C bond length ~1.82 Å, C–P–C angle ~102°), critical for understanding steric effects in catalysis .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 421.47 for related structures) .

Advanced Research Questions

Q. How does the steric and electronic profile of this ligand influence catalytic performance in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The methyl group at the 1-position and diphenylphosphino moiety create a rigid, bulky environment, favoring oxidative addition in Pd-catalyzed reactions. Comparative studies with CM-Phos (dicyclohexyl substituent) show reduced activity in aryl chloride couplings due to excessive bulk .
  • Electronic Effects : The electron-donating diphenylphosphino group enhances Pd(0) stabilization, improving turnover numbers (TONs) in Suzuki-Miyaura reactions. Hammett parameters (σₚ ≈ −0.15) correlate with faster transmetallation .
  • Data Table :
LigandPd(OAc)₂ Loading (%)Substrate (Ar–X)Yield (%)TONReference
Target Ligand1Ar–Br9595
CM-Phos (Cy substituent)1Ar–Cl7272

Q. How can researchers resolve contradictions in catalytic efficiency reported across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Substrate Scope : Electron-deficient aryl halides (e.g., Ar–NO₂) may show lower yields due to competing side reactions. Control experiments with standardized substrates (e.g., 4-bromotoluene) are recommended .
  • Reaction Conditions : Oxygen or moisture traces deactivate Pd catalysts. Rigorous glovebox techniques and degassed solvents improve reproducibility .
  • Ligand Purity : Impurities (>2%) from synthesis (e.g., oxidized phosphine oxides) reduce efficacy. Purity validation via ³¹P NMR is critical .

Q. What strategies optimize ligand design for asymmetric catalysis using this compound?

  • Methodological Answer :
  • Chiral Modification : Introducing chiral auxiliaries (e.g., binaphthyl groups) to the indole nitrogen or phosphine phenyl rings. For example, enantioselective Buchwald-Hartwig amination achieves >90% ee with modified ligands .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and guide substituent placement to enhance enantioselectivity .
  • Case Study : A derivative with a 2-methoxyphenyl group (similar to PPh₂-Andole-Phos) showed improved π-backbonding in Rh-catalyzed hydrogenation, increasing enantiomeric excess by 15% .

Data Contradiction Analysis

Q. Why do some studies report superior catalytic activity with analogous ligands (e.g., CM-Phos) despite structural similarities?

  • Analysis :
  • Steric vs. Electronic Balance : CM-Phos’s dicyclohexylphosphino group provides greater steric bulk, favoring reactions with hindered substrates (e.g., ortho-substituted aryl chlorides). However, its electron-rich nature slows reductive elimination in electron-poor systems .
  • Thermal Stability : The target ligand’s diphenylphosphino group may decompose above 120°C, whereas CM-Phos remains stable up to 150°C, affecting high-temperature applications .

Safety and Handling

Q. What are the critical safety protocols for handling this air-sensitive phosphine ligand?

  • Methodological Answer :
  • Storage : Under argon or nitrogen at −20°C to prevent oxidation. Use septum-sealed vials for aliquots .
  • PPE : Gloveboxes, face shields, and nitrile gloves mandatory. Avoid skin contact due to potential toxicity .
  • Deactivation : Quench residues with tert-butyl hydroperoxide to convert phosphines to non-toxic oxides .

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